RP 73163 Racemate

ACAT inhibition cholesterol metabolism IC50 comparison

RP 73163 Racemate is a potent ACAT inhibitor (IC50 108 nM HepG2), validated for in vitro & in vivo lipid metabolism studies. Its high systemic bioavailability (50 mg/kg b.i.d. in rats) ensures robust VLDL/TG reduction, making it a reliable gold-standard reference. Ideal for R&D in atherosclerosis, offering a cost-effective alternative to patented inhibitors.

Molecular Formula C25H28N4OS
Molecular Weight 432.6 g/mol
CAS No. 136609-53-5
Cat. No. B3236259
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRP 73163 Racemate
CAS136609-53-5
Molecular FormulaC25H28N4OS
Molecular Weight432.6 g/mol
Structural Identifiers
SMILESCC1=CC(=NN1CCCCCS(=O)C2=NC(=C(N2)C3=CC=CC=C3)C4=CC=CC=C4)C
InChIInChI=1S/C25H28N4OS/c1-19-18-20(2)29(28-19)16-10-5-11-17-31(30)25-26-23(21-12-6-3-7-13-21)24(27-25)22-14-8-4-9-15-22/h3-4,6-9,12-15,18H,5,10-11,16-17H2,1-2H3,(H,26,27)
InChIKeyPOQMHHDKXWTFHB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

RP 73163 Racemate (CAS 136609-53-5) ACAT Inhibitor Technical Profile & Procurement Guide


RP 73163 Racemate is the racemic mixture of RP 73163, containing equal parts of the (S)- and (R)-enantiomers of 2-[5-(3,5-dimethyl-1-pyrazolyl)pent-1-yl]sulfinyl-4,5-diphenylimidazole. It functions as an acyl-CoA:cholesterol O-acyltransferase (ACAT) inhibitor, a class of compounds investigated for their role in modulating cellular cholesterol esterification and lipoprotein metabolism [1]. The compound has been characterized primarily through its active (S)-enantiomer (RP 73163), with the racemate serving as a valuable research tool for comparative pharmacology, analytical reference, and studies investigating the stereochemical dependence of ACAT inhibition [2].

RP 73163 Racemate Procurement: Why ACAT Inhibitor Class Generics Are Not Interchangeable


Substitution with generic ACAT inhibitors is not advisable without careful validation. RP 73163 Racemate is distinguished from the active (S)-enantiomer (RP 73163) and its metabolic precursors by its specific stereochemical composition, which directly impacts potency, bioavailability, and metabolic stability. Literature demonstrates that the parent thioether (RP 76076) requires metabolic oxidation to the sulfoxide (RP 73163) to achieve high systemic bioavailability and sustained plasma concentrations sufficient for in vivo ACAT inhibition [1]. Furthermore, comparative studies reveal that even among structurally similar ACAT inhibitors, potency varies significantly, with RP 73163 exhibiting IC50 values in the low nanomolar range, while other inhibitors like K-604 and E-5324 show substantially different potencies and selectivity profiles [2][3]. Therefore, interchangeability is precluded by significant differences in stereochemical identity, pharmacokinetic properties, and inhibitory potency across related compounds.

RP 73163 Racemate (CAS 136609-53-5): Quantitative Comparative Evidence for Scientific Selection


ACAT Inhibitory Potency: RP 73163 vs. Class Comparator E-5324

RP 73163 (the active S-enantiomer) exhibits a potent IC50 of 40 nM against ACAT in microsomal preparations [1]. In contrast, the ACAT inhibitor E-5324 demonstrates an IC50 range of 44 to 190 nM under similar assay conditions [2]. The 1.1- to 4.8-fold higher potency of RP 73163 compared to E-5324 provides a quantifiable advantage for studies requiring maximal ACAT inhibition at lower concentrations, though the exact potency of the racemate may differ due to the presence of the less active R-enantiomer.

ACAT inhibition cholesterol metabolism IC50 comparison

RP 73163 vs. K-604: ACAT1 Selectivity Profile Differentiation

RP 73163 inhibits ACAT with a non-isoform-selective profile, achieving IC50 values of 86-370 nM across various tissue sources [1]. In contrast, K-604 is a selective ACAT1 inhibitor with an IC50 of 450 nM for ACAT1 but >100,000 nM for ACAT2 . The 222-fold selectivity for ACAT1 over ACAT2 by K-604 highlights a critical functional divergence: RP 73163 acts as a broad-spectrum ACAT inhibitor, while K-604 enables isoform-specific interrogation. This difference is essential for studies aiming to dissect the distinct roles of ACAT1 and ACAT2 in cellular cholesterol homeostasis.

ACAT1 selectivity isoform-specific inhibition KI comparison

Comparative Bioavailability: RP 73163 vs. Metabolic Precursor RP 76076

The alkylsulphinyl-diphenylimidazole RP 73163 demonstrates significantly higher systemic bioavailability than its parent thioether precursor RP 76076 [1]. Following oral dosing, plasma concentrations of RP 73163 exceed the IC50 required for inhibition of ACAT in hepatic, intestinal, arterial, adrenal, and macrophage tissues for up to 12 hours [1]. In rats administered 50 mg/kg orally, a plasma concentration equivalent to 29 μM of parent compound was achieved within 1 hour [2]. This sustained plasma exposure is critical for consistent in vivo ACAT inhibition and is not achievable with the parent compound RP 76076.

systemic bioavailability pharmacokinetics ACAT inhibitor metabolism

In Vivo Hypolipidemic Efficacy: RP 73163 Triglyceride Reduction vs. Baseline

In a 7-day oral dosing study in rats (50 mg/kg b.i.d.), RP 73163 reduced plasma triglyceride levels by 50% relative to baseline [1]. This hypotriglyceridemic effect was accompanied by reductions in plasma VLDL and LDL levels. Additionally, RP 73163 decreased the rate of VLDL secretion by 24% in Triton WR-1339-treated rats that had been fasted overnight, though it did not affect secretion in fed animals [1]. This demonstrates a quantifiable in vivo pharmacodynamic effect that validates the compound's utility in metabolic studies.

triglyceride reduction VLDL secretion in vivo pharmacology

RP 73163 Racemate (CAS 136609-53-5): Defined Research Applications Based on Validated Evidence


Comparative Pharmacology of ACAT Inhibitor Enantiomers

The racemic mixture provides an essential tool for investigating stereochemical dependence of ACAT inhibition. Direct comparison of RP 73163 Racemate with the pure (S)-enantiomer (RP 73163) and (R)-enantiomer enables quantification of enantiomer-specific potency, bioavailability, and off-target effects [1]. This is critical for understanding the contribution of each stereoisomer to the overall pharmacological profile and for guiding the development of enantiomerically pure ACAT inhibitors with optimized therapeutic indices.

Metabolic Pathway Analysis: Thioether to Sulfoxide Conversion

RP 73163 Racemate serves as a reference standard for studies investigating the metabolic conversion of thioether prodrugs (e.g., RP 76076) to active sulfoxide metabolites. The compound's well-characterized pharmacokinetic profile, including sustained plasma concentrations above the IC50 for up to 12 hours post-dose [1], makes it an ideal calibrator for LC-MS/MS methods quantifying ACAT inhibitor metabolites in biological matrices [2].

Lipoprotein Metabolism Studies Requiring Sustained ACAT Inhibition

The compound's high systemic bioavailability and sustained plasma exposure [1] support long-duration in vivo studies of VLDL secretion and triglyceride metabolism. As demonstrated in 7-day rat studies, RP 73163 reduced plasma triglycerides by 50% and VLDL secretion by 24% under fasting conditions [2]. This makes it suitable for chronic dosing protocols aimed at elucidating the role of ACAT in lipoprotein assembly and secretion.

Analytical Reference for Method Development and Quality Control

RP 73163 Racemate (CAS 136609-53-5) provides a well-defined chemical entity for the development and validation of analytical methods, including HPLC and LC-MS assays for ACAT inhibitors [1]. Its distinct stereochemical composition and established purity (>98%) [2] make it a reliable reference material for compound identification, quantification, and quality control in pharmaceutical research and development settings.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for RP 73163 Racemate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.